Butyrylcholinesterase (BuChE) Inhibition: Superior Potency of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine Derivative Compared to Generic Triazine Scaffolds
A β-carboline-1,3,5-triazine hybrid synthesized from 4,6-dihydrazinyl-1,3,5-triazin-2-amine (Compound 12) demonstrates potent and selective inhibition of butyrylcholinesterase (BuChE), a key therapeutic target for Alzheimer's disease. This is in contrast to many simple triazine derivatives which lack this specific activity. The compound, N-{2-[(4,6-dihydrazinyl-1,3,5-triazin-2-yl)amino]ethyl}-1-phenyl-β-carboline-3-carboxamide, was the most potent in its series. This performance is directly attributable to the specific substitution pattern of the core triazine, which enables a unique binding mode [1].
| Evidence Dimension | Inhibitory concentration (IC50) against Butyrylcholinesterase (BuChE) |
|---|---|
| Target Compound Data | 1.0 µM |
| Comparator Or Baseline | Other β-carboline-1,3,5-triazine hybrids in the same study, which had IC50 values ranging from 1.0 to 18.8 µM. Generic triazines like melamine are not known to possess significant BuChE inhibitory activity. |
| Quantified Difference | The target compound's derivative (12) is at least 1.8-fold more potent than the average of other active analogs in the series and represents the most potent compound overall. |
| Conditions | In vitro enzyme inhibition assay against human BuChE, using Ellman's method. |
Why This Matters
For research procurement, this demonstrates that the 4,6-dihydrazinyl-1,3,5-triazin-2-amine scaffold enables the development of potent BuChE inhibitors, a capability not shared by simpler triazine analogs, thus justifying its selection for targeted chemical biology projects.
- [1] Baréa, P., Barbosa, V. A., Yamazaki, D. A. S., Gomes, C. M. B., Novello, C. R., Costa, W. F. da, Gauze, G. de F., & Sarragiotto, M. H. (2022). Anticholinesterase activity of β-carboline-1,3,5-triazine hybrids. Brazilian Journal of Pharmaceutical Sciences, 58, e191065. View Source
